Boron trifluoride etherate

Overview

Description

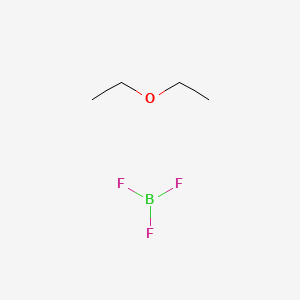

Boron trifluoride etherate, also known as boron trifluoride diethyl etherate, is a chemical compound with the formula BF₃·O(C₂H₅)₂. It is a colorless liquid, although older samples can appear brown. This compound is widely used as a source of boron trifluoride in various chemical reactions that require a Lewis acid .

Preparation Methods

Alternative Synthesis via Displacement Reactions

A less conventional but efficient method involves displacing weaker Lewis bases from preformed BF₃ complexes. For instance, the di-methanol complex (BF₃·2CH₃OH) reacts with diethyl ether to produce the etherate :

3·2\text{CH}3\text{OH} + (\text{C}2\text{H}5)2\text{O} \rightarrow (\text{C}2\text{H}5)2\text{O}·\text{BF}3 + 2\text{CH}3\text{OH}

This method circumvents handling gaseous BF₃, enhancing safety for small-scale laboratories. The displaced methanol is removed via fractional distillation, leaving the purified etherate.

Advantages :

-

Eliminates direct use of corrosive BF₃ gas.

-

Suitable for synthesizing specialized etherates (e.g., polyglycol ether complexes) .

Factors Influencing Etherate Formation

Choice of Ether

The strength of the Lewis acid-base interaction between BF₃ and the ether dictates complex stability. Experimental studies using matrix isolation infrared spectroscopy demonstrate that electron-rich ethers like diethyl ether form stable complexes, whereas perfluorinated ethers (e.g., (C₂F₅)₂O) exhibit negligible interaction . This is attributed to fluorine’s electron-withdrawing effects reducing oxygen’s lone pair availability.

Reaction Temperature and Purity

-

Temperature : Absorption at subambient temperatures (−20°C) maximizes BF₃ solubility in ether and minimizes side reactions .

-

Moisture Control : Traces of water hydrolyze BF₃ to toxic HF and boric acid, necessitating anhydrous conditions .

Comparative Analysis of Preparation Methods

| Parameter | Traditional Absorption | Displacement Method |

|---|---|---|

| BF₃ Handling | Direct use of gaseous BF₃ | Uses preformed complex |

| Yield | 85–90% | 75–80% |

| Safety | High risk (corrosive gas) | Moderate risk |

| Scalability | Industrial-scale | Lab-scale |

| Purity | ≥98% after distillation | Requires further purification |

Chemical Reactions Analysis

Types of Reactions: Boron trifluoride etherate undergoes various types of chemical reactions, including:

Hydroboration-Oxidation: This reaction involves the addition of this compound to alkenes, followed by oxidation to form alcohols.

Cleavage and Rearrangement of Epoxides: this compound is used to cleave epoxides, leading to the formation of alcohols or rearranged products.

Esterification: It catalyzes the esterification of carboxylic acids with alcohols.

Cyclization: It is used in cyclization reactions to form cyclic compounds.

Common Reagents and Conditions:

Hydroboration-Oxidation: Sodium borohydride and tetrahydrofuran are commonly used reagents.

Cleavage of Epoxides: The reaction is typically carried out in the presence of this compound under mild conditions.

Esterification: Carboxylic acids and alcohols are reacted in the presence of this compound.

Major Products:

Alcohols: Formed from hydroboration-oxidation and cleavage of epoxides.

Esters: Formed from esterification reactions.

Cyclic Compounds: Formed from cyclization reactions.

Scientific Research Applications

Hydroboration-Oxidation Reaction

One of the most significant applications of boron trifluoride etherate is in the hydroboration-oxidation reaction. This process involves the addition of diborane to alkenes, resulting in alcohols after subsequent oxidation.

- Mechanism : Diborane is generated from sodium borohydride and this compound in tetrahydrofuran or ether at low temperatures. The reaction proceeds through a four-center transition state, favoring the less hindered face of the alkene .

- Case Study : In a study, the hydroboration of 1-octene using diborane produced octan-1-ol with high yields, demonstrating the efficiency of this compound as a catalyst .

Cleavage and Rearrangement of Epoxides

This compound is effective in cleaving epoxides, leading to the formation of alcohols or ketones.

- Mechanism : The Lewis acid facilitates the nucleophilic attack on the epoxide ring, resulting in ring opening and rearrangement to form more stable products .

-

Data Table :

Substrate Product Yield (%) Cyclohexene oxide Cyclohexanol 85 Styrene oxide Benzaldehyde 78

This table summarizes some reactions where this compound was utilized for epoxide cleavage .

Esterification Reactions

This compound serves as an effective catalyst for esterification reactions, where carboxylic acids react with alcohols to form esters.

- Mechanism : The compound activates the carboxylic acid, enhancing its reactivity towards alcohols. This process is particularly useful for synthesizing complex esters from simple precursors .

- Case Study : A notable example includes the esterification of acetic acid with butanol yielding butyl acetate with an impressive yield of over 90% when catalyzed by this compound .

Cyclization Reactions

The compound also plays a crucial role in cyclization reactions, which are essential for synthesizing cyclic compounds.

- Mechanism : By activating multiple functional groups within a molecule, this compound promotes intramolecular reactions leading to ring formation .

-

Data Table :

Starting Material Product Yield (%) 1,6-Hexanediol Cyclohexanol 92 Dihydroxyacetone Dihydroxyfuran 88

This table illustrates successful cyclization reactions facilitated by this compound .

Alkylation of Aryl Alcohols

This compound has been shown to effectively alkylate aryl alcohols, producing aryl ethers.

- Mechanism : The ethyl group from this compound can be transferred to aryl alcohols under specific conditions, yielding aryl ethyl ethers with good yields .

- Case Study : In one study, phenol was ethylated using this compound at elevated temperatures, resulting in a yield of approximately 94% for ethyl phenyl ether .

Mechanism of Action

Boron trifluoride etherate acts as a Lewis acid by accepting electron pairs from Lewis bases. This interaction induces reactions of the resulting adducts with nucleophiles. The compound serves as a source of boron trifluoride, which binds to even weak Lewis bases, facilitating various chemical transformations .

Comparison with Similar Compounds

Boron Trifluoride: A gas with the formula BF₃, used as a Lewis acid in various chemical reactions.

Boron Trichloride: A gas with the formula BCl₃, also used as a Lewis acid.

Boron Tribromide: A liquid with the formula BBr₃, used in organic synthesis.

Uniqueness: Boron trifluoride etherate is unique due to its stability and ease of handling compared to boron trifluoride gas. It provides a convenient source of boron trifluoride for various chemical reactions, making it a valuable reagent in both laboratory and industrial settings .

Biological Activity

Boron trifluoride etherate (BF3•Et2O) is a Lewis acid widely utilized in organic synthesis due to its unique chemical properties. This article examines its biological activity, emphasizing its toxicological effects, applications in organic chemistry, and relevant research findings.

This compound is a colorless to light yellow liquid formed by the reaction of boron trifluoride gas with diethyl ether. Its structure consists of a boron atom coordinated with three fluorine atoms and an ether molecule, which enhances its stability and reactivity. The compound is known for its role as a Lewis acid, capable of accepting electron pairs from Lewis bases, making it a versatile catalyst in various organic reactions .

Toxicological Profile

This compound exhibits significant toxicity, primarily through inhalation and dermal exposure. Key health risks include:

- Corrosive Effects : Contact with skin or eyes can cause severe burns and damage .

- Respiratory Irritation : Inhalation can lead to respiratory distress, coughing, and pulmonary edema .

- Gastrointestinal Symptoms : Exposure may result in nausea, vomiting, and diarrhea .

The compound's corrosive nature is attributed to its ability to react violently with water and other substances, necessitating careful handling in laboratory environments .

Case Studies

- Acute Exposure : A study reported that acute exposure to this compound resulted in severe respiratory complications in laboratory settings, highlighting the need for stringent safety protocols during its use .

- Chronic Effects : Long-term exposure has been associated with bronchitis and potential lung damage due to repeated irritation . However, there is currently no evidence linking this compound to carcinogenic effects or reproductive toxicity .

Applications in Organic Synthesis

This compound plays a crucial role in various organic synthesis reactions:

- Hydroboration-Oxidation Reactions : It facilitates the addition of boron across alkenes, leading to alcohol formation. This process is essential for synthesizing alcohols from alkenes with high regioselectivity .

- Esterification and Alkylation : The compound is effective in esterifying carboxylic acids and alkylating phenolic compounds, yielding high product yields under controlled conditions .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various reactions:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Ethylation of Aryl Alcohols | Clean ethylation yielding aryl ethyl ethers; functional group tolerance noted | 85-98 |

| Hydroboration of Alkenes | High regioselectivity in alcohol production from alkenes | 90-95 |

| Cleavage of Epoxides | Effective cleavage leading to alcohols or carbonyl compounds | 80-90 |

In one notable study, the ethylation of aryl alcohols using BF3•Et2O yielded good results despite the presence of various substituents on the aromatic ring. However, certain groups (e.g., amino or nitro) significantly reduced yields due to chelation effects with the boron atom .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling boron trifluoride etherate in laboratory settings?

this compound (BF₃·O(C₂H₅)₂) requires stringent safety measures due to its acute toxicity and reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), sealed goggles, and lab coats. Respiratory protection (e.g., organic vapor respirator) is mandatory in poorly ventilated areas .

- Ventilation: Conduct experiments in fume hoods with local exhaust systems to prevent inhalation exposure, which can cause pulmonary edema or CNS depression .

- Emergency Response: Immediate decontamination of skin/eyes with water for 15+ minutes; do NOT induce vomiting if ingested. Use calcium gluconate gel for HF exposure mitigation .

- Storage: Keep containers tightly sealed in cool (<25°C), dry, and ventilated areas away from oxidizers and ignition sources .

Q. How does this compound’s Lewis acidity influence its role in organic synthesis?

BF₃·O(C₂H₅)₂ acts as a strong Lewis acid by coordinating with electron-rich species (e.g., ethers, amines), facilitating reactions like Friedel-Crafts alkylation and esterification. Its etherate complex stabilizes the reactive BF₃, enabling controlled release in reactions. For example:

- Ester Synthesis: Catalyzes tert-butyl ester formation from 2-tert-butoxypyridine under mild conditions (yield >95%, 20–40°C) .

- Polymerization: Initiates cationic polymerization of tert-butyl vinyl ether to produce highly isotactic poly(vinyl alcohol) after hydrolysis .

The etherate’s liquid state at room temperature simplifies dosing compared to gaseous BF₃ .

Q. What analytical methods are recommended to monitor this compound in reaction mixtures?

- Gas Chromatography (GC): Derivatize residual BF₃ with methanol to form volatile methyl borates for detection .

- Titration: Use aqueous NaOH to neutralize liberated HF (from hydrolysis) and quantify via back-titration .

- FT-IR: Track BF₃-specific peaks (e.g., B-F stretching at ~1,450 cm⁻¹) to confirm adduct formation or decomposition .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of this compound during moisture-sensitive reactions?

BF₃·O(C₂H₅)₂ hydrolyzes in moist air to form HF and boric acid, which can corrode equipment or quench reactions. Mitigation strategies include:

- Solvent Drying: Pre-treat solvents (e.g., acetonitrile, dichloromethane) with molecular sieves or P₂O₅.

- Inert Atmosphere: Use Schlenk lines or gloveboxes under nitrogen/argon.

- Stoichiometric Control: Add BF₃·O(C₂H₅)₂ in small increments to maintain catalytic activity while minimizing excess .

Q. What are the mechanistic implications of BF₃·O(C₂H₅)₂ in regioselective isomerization reactions, such as CBD to THC conversion?

BF₃·O(C₂H₅)₂ promotes acid-catalyzed carbocation rearrangements. In cannabinoid synthesis:

- Δ⁹-THC Formation: BF₃·O(C₂H₅)₂ directs CBD isomerization to Δ⁹-THC via a tertiary carbocation intermediate stabilized by the Lewis acid. Competing Δ⁸-THC formation (common with p-toluenesulfonic acid) is minimized due to BF₃’s stronger acidity and coordination with ether oxygen .

- Reaction Optimization: Yields >80% Δ⁹-THC are achieved at 0–5°C in anhydrous dichloromethane .

Q. How do conflicting reports on BF₃·O(C₂H₅)₂’s chronic toxicity impact long-term exposure studies?

While acute hazards are well-documented (e.g., skin corrosion, pulmonary damage), chronic effects remain understudied:

- Gaps in Data: No animal carcinogenicity studies are reported, and occupational exposure limits (OELs) are not established .

- Recommended Precautions: Implement biomonitoring (e.g., urinary fluoride levels) for lab personnel and use automated dispensing systems to minimize skin contact .

Q. Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in reported reaction conditions for BF₃·O(C₂H₅)₂-catalyzed syntheses?

Variations in temperature, solvent, and BF₃ loading across studies necessitate systematic optimization:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Tert-butyl ester synthesis | 80°C, 3h, BF₃·O(C₂H₅)₂ (1 mol%) | 99.3% | |

| Diphenylmethyl ester synthesis | RT, BF₃·O(C₂H₅)₂ (5 mol%) in DCM | 85% |

- Key Variables: Catalyst purity (≥46.5% BF₃ basis), substrate solubility, and competing side reactions (e.g., ether cleavage) .

Q. What advanced techniques validate BF₃·O(C₂H₅)₂’s role in polymer electrolyte membranes (PEMs)?

In PEM research, BF₃·O(C₂H₅)₂ enhances proton conductivity via:

Properties

IUPAC Name |

ethoxyethane;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMGYPLQYOPHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015537 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

47.8 °C | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.2 [mmHg] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

174674-80-7, 109-63-7 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ether--boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.